

Application Notes and Protocols for MeOSuc-Gly-Leu-Phe-AMC Assay

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Compound of Interest

Compound Name: MeOSuc-Gly-Leu-Phe-AMC

Cat. No.: B6303609

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Introduction

The **MeOSuc-Gly-Leu-Phe-AMC** (Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin) assay is a highly sensitive and continuous fluorometric method for the determination of chymotrypsin-like protease activity. This assay is widely utilized in biochemical research and drug discovery for screening potential inhibitors of proteases such as chymotrypsin and the chymotrypsin-like activity of the proteasome.^[1] The substrate, upon cleavage by the enzyme, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be monitored in real-time.

The principle of the assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue in the substrate. This cleavage liberates the fluorescent AMC group from the quenching effect of the peptide. The rate of increase in fluorescence is directly proportional to the enzyme's activity. The fluorescence is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.^{[2][3][4][5][6][7][8]}

Data Presentation

Table 1: Recommended Reagent and Buffer Compositions

Reagent/Buffer Component	Stock Concentration	Working Concentration	Notes
Assay Buffer			
Tris-HCl (pH 7.8 at 25°C)	1 M	50 mM	Alternative: HEPES buffer at pH 7.5
Calcium Chloride (CaCl ₂)	1 M	10 mM	Enhances chymotrypsin activity
Substrate			
MeOSuc-Gly-Leu-Phe-AMC	10 mM in DMSO	10-100 µM	Protect from light
Enzyme			
α-Chymotrypsin	Varies	Varies	Prepare fresh dilutions in Assay Buffer
Inhibitor (Optional)			
Chymostatin	10 mM in DMSO	1-100 µM	For specificity control
Standard			
7-Amino-4-methylcoumarin (AMC)	1 mM in DMSO	0-10 µM	For calibration curve

Table 2: Typical Assay Parameters

Parameter	Value
Excitation Wavelength (λ_{ex})	380 nm
Emission Wavelength (λ_{em})	460 nm
Assay Temperature	25°C or 37°C
Assay Volume	100-200 μ L
Kinetic Reading Interval	30-60 seconds
Total Assay Time	15-60 minutes

Experimental Protocols

I. Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
 - To prepare 100 mL of 1X Assay Buffer, combine 5 mL of 1 M Tris-HCl (pH 7.8), 1 mL of 1 M CaCl₂, and 94 mL of ultrapure water.
 - Adjust the pH to 7.8 at 25°C if necessary.
 - Store at 4°C.
- Substrate Stock Solution (10 mM)
 - Dissolve **MeOSuc-Gly-Leu-Phe-AMC** in anhydrous DMSO to a final concentration of 10 mM.
 - Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Enzyme Stock Solution
 - Prepare a stock solution of α -chymotrypsin in 1 mM HCl.
 - For the assay, prepare fresh serial dilutions in ice-cold Assay Buffer to the desired concentrations.

- AMC Standard Stock Solution (1 mM)
 - Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.
 - Aliquot and store at -20°C, protected from light.

II. Standard Curve Generation

- Prepare a series of dilutions of the 1 mM AMC Standard Stock Solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.
- Add 100 µL of each dilution to the wells of a 96-well black microplate.
- Measure the fluorescence at Ex/Em = 380/460 nm.
- Plot the fluorescence intensity against the AMC concentration to generate a standard curve.

III. Enzyme Activity Assay Protocol

- Assay Setup:
 - In a 96-well black microplate, prepare the following reactions in a total volume of 100 µL:
 - Sample Wells: Add 50 µL of Assay Buffer, 25 µL of the enzyme solution, and 25 µL of the substrate solution.
 - Blank (No Enzyme) Control: Add 75 µL of Assay Buffer and 25 µL of the substrate solution.
 - Positive Control (Optional): Use a known concentration of active chymotrypsin.
 - Inhibitor Control (Optional): Pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding the substrate solution to all wells.

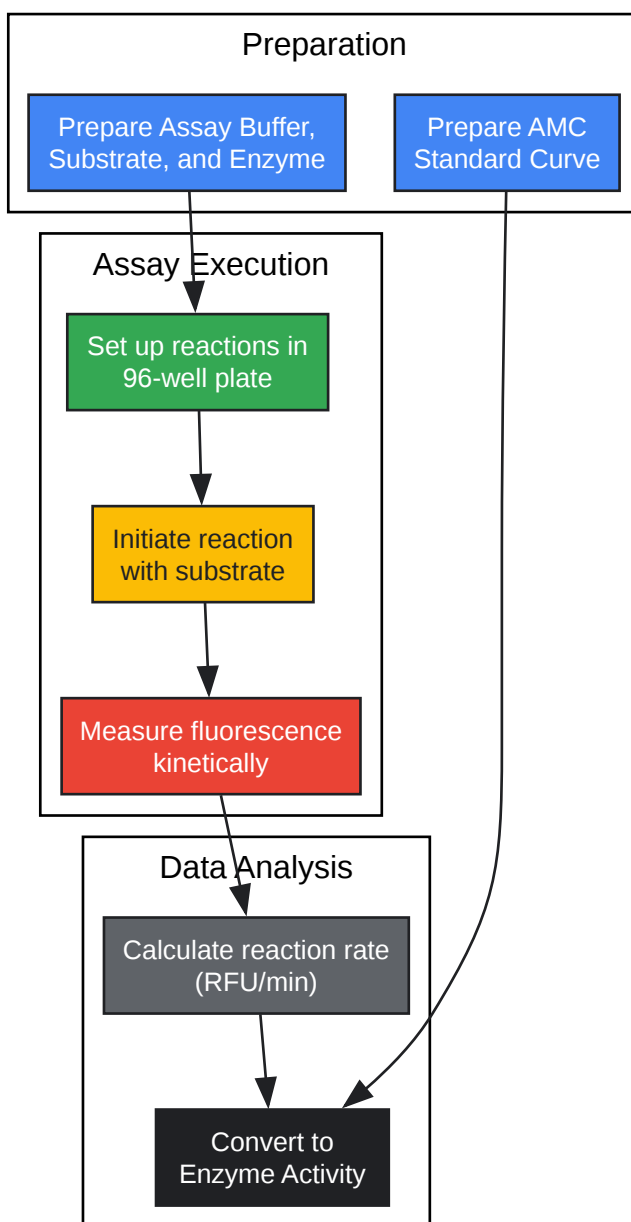
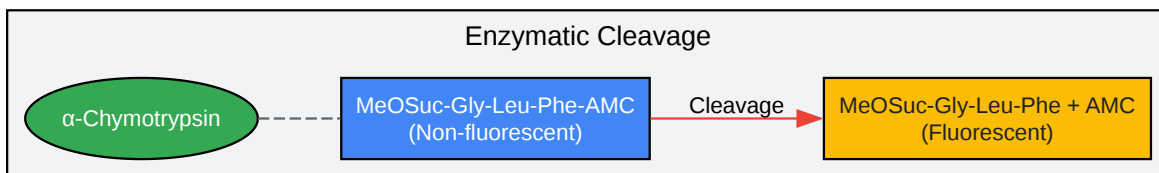
- Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
- Measure the fluorescence intensity kinetically every 30-60 seconds for 15-60 minutes at Ex/Em = 380/460 nm.

IV. Data Analysis

- Subtract the fluorescence of the blank control from all sample readings.
- Determine the rate of the reaction (V_0) in relative fluorescence units per minute (RFU/min) from the linear portion of the kinetic curve.
- Convert the RFU/min to pmol/min using the slope of the AMC standard curve.

Enzyme Activity (pmol/min) = (V_0 from sample - V_0 from blank) / Slope of AMC standard curve

Visualizations



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